molecular formula C11H21NO2 B1275084 1-Boc-2-methylpiperidine CAS No. 126503-04-6

1-Boc-2-methylpiperidine

Cat. No. B1275084
M. Wt: 199.29 g/mol
InChI Key: DHJKRRZIUOQEFW-UHFFFAOYSA-N
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Description

1-Boc-2-methylpiperidine is a chemical compound that is of significant interest in the field of drug discovery and organic synthesis. It is a derivative of piperidine, a six-membered heterocyclic amine, which is a common motif in pharmaceutical compounds. The "Boc" group refers to the tert-butoxycarbonyl protective group, which is used to protect amines during chemical synthesis.

Synthesis Analysis

The synthesis of 1-Boc-2-methylpiperidine and related compounds has been explored in several studies. A practical preparation of (R)- and (S)-N-Boc-2-methylpiperidines was achieved through the resolution of (±)-2-methylpiperidine using d- and l-tartaric acid, followed by direct conversion of the intermediate tartrate salts to the N-Boc-protected enantiomers . This method provided the resolved enantiomers with an enantiomeric excess (ee) of greater than 98%, as confirmed by NMR spectroscopy.

Molecular Structure Analysis

The molecular structure of 1-Boc-2-methylpiperidine is characterized by the presence of the Boc group, which is a bulky and stable protecting group that can be removed under mild acidic conditions. The methyl group at the 2-position makes the piperidine ring substituted, which can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

1-Boc-2-methylpiperidine can participate in various chemical reactions due to its amine functionality. For instance, the base n-BuLi with sparteine allows for the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines, leading to products with high enantiomeric ratios . Additionally, selective benzylic lithiation of N-Boc-2-phenylpiperidine and pyrrolidine has been demonstrated, enabling the synthesis of a potent NK1 ligand with a bioactive configuration determined by X-ray analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Boc-2-methylpiperidine are influenced by its protective Boc group and the substitution pattern on the piperidine ring. The Boc group increases the steric bulk and provides stability to the amine, while the methyl group at the 2-position can affect the compound's boiling point, solubility, and overall reactivity. These properties are crucial for the compound's application in organic synthesis and its potential as a building block in drug discovery.

Scientific Research Applications

Enantiomer Resolution and Synthesis

  • Doller, Davies, and Chackalamannil (1997) described the resolution of (±)-2-methylpiperidine using tartaric acid, leading to the direct conversion to (R) and (S)-N-Boc-2-methylpiperidine. This method provided enantiomers with an enantiomeric excess (ee) of over 98% (Doller, Davies, & Chackalamannil, 1997).

Synthesis of Derivatives and Building Blocks

  • Schramm et al. (2009) developed a scalable synthesis of orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine. This compound is a versatile building block for synthesizing 4-substituted 3-aminopiperidines, which have high potential for biological activity (Schramm et al., 2009).
  • Choi et al. (2022) achieved kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines, creating 2,2-disubstituted piperidines with high enantiomeric ratios. These compounds are valuable for drug discovery (Choi et al., 2022).
  • Jing et al. (2019) explored the thermal decomposition of methacrylate polymers containing tert-butoxycarbonyl moiety, indicating its utility in polymer materials chemistry (Jing, Suzuki, & Matsumoto, 2019).

Reaction Dynamics and Chemical Analysis

  • Beng et al. (2012) studied the enantiomerization dynamics of N-Boc-2-lithio-2-phenylpiperidine in different solvents and ligands, demonstrating its utility in understanding reaction dynamics (Beng, Woo, & Gawley, 2012).
  • McGregor et al. (2018) used quantitative NMR spectroscopy to investigate the speciation in systems involving 2-methylpiperidine and CO2. This study provided insights into the conformational analysis of carbamates (McGregor et al., 2018).

Safety And Hazards

The safety and hazards associated with “1-Boc-2-methylpiperidine” would depend on how it’s handled and used. Proper safety measures should always be taken when handling chemical substances .

Future Directions

The future directions for “1-Boc-2-methylpiperidine” could involve its use in the development of new drugs or other chemical products . The specific future directions would depend on ongoing research and development efforts.

properties

IUPAC Name

tert-butyl 2-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-9-7-5-6-8-12(9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJKRRZIUOQEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404467
Record name N-Boc-2-Methyl-Piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-2-methylpiperidine

CAS RN

126503-04-6
Record name N-Boc-2-Methyl-Piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Frans - academia.edu
Pd (II)-gekatalyseerde C5 (sp³)-H arylering van verzadigde cyclische aminen werd uitgevoerd met behulp van een brede waaier aan aryljodiden. Het startproduct, tert-butyl 3-[(pyridine-…
Number of citations: 0 www.academia.edu

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